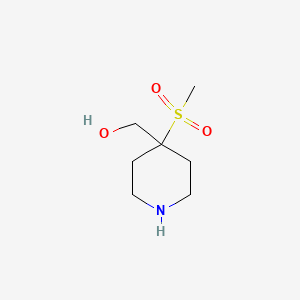

4-(Methylsulfonyl)piperidine-4-methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

(4-methylsulfonylpiperidin-4-yl)methanol |

InChI |

InChI=1S/C7H15NO3S/c1-12(10,11)7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 |

InChI Key |

RYJHHXZMCMVVRM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1(CCNCC1)CO |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Through various NMR experiments, it is possible to elucidate the connectivity of atoms, the stereochemistry, and the conformational preferences of a molecule in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

Multi-dimensional NMR techniques are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule like 4-(Methylsulfonyl)piperidine-4-methanol.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the piperidine (B6355638) ring and the methanol (B129727) substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom in the molecule based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the methylsulfonyl group, the piperidine ring, and the methanol group.

A detailed analysis of these spectra would lead to the complete assignment of all proton and carbon chemical shifts. However, specific experimental data for this compound is not available.

Conformational Analysis via Coupling Constants and NOE Effects

The piperidine ring can exist in various conformations, with the chair conformation typically being the most stable. The orientation of the substituents (methylsulfonyl and methanol groups) can be determined through detailed NMR analysis.

Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons on the piperidine ring can provide information about their dihedral angles, which in turn helps to determine the ring's conformation and the axial or equatorial position of the substituents.

NOE (Nuclear Overhauser Effect) Effects: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would reveal through-space interactions between protons that are close to each other, regardless of their bonding connectivity. This data would be instrumental in confirming the spatial arrangement of the atoms and the preferred conformation of the molecule.

While a chair conformation with the substituents in specific orientations would be expected, experimental data to confirm this for this compound is not documented in the available literature.

Solvent Effects on Chemical Shifts and Conformations

The choice of solvent can influence the chemical shifts of NMR signals and can sometimes affect the conformational equilibrium of a molecule. This is due to interactions such as hydrogen bonding and dipole-dipole interactions between the solute and the solvent. Studies in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) would provide insights into these interactions. For instance, the chemical shifts of the hydroxyl and amine protons would be expected to be particularly sensitive to the solvent's hydrogen-bonding capabilities. However, no such studies have been reported for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass. This allows for the determination of its elemental composition. The exact mass of this compound could be calculated and compared to the experimentally measured value to confirm its molecular formula (C₇H₁₅NO₃S). Specific HRMS data for this compound has not been found in the reviewed sources.

Fragmentation Pathway Analysis for Structural Insights

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure. By analyzing the masses of the fragments, a fragmentation pathway can be proposed, which can help to confirm the structure of the original molecule. For this compound, characteristic fragmentation would be expected, such as the loss of the methanol group, the methylsulfonyl group, or cleavage of the piperidine ring. A detailed analysis of the fragmentation pattern would provide strong evidence for the compound's structure, but this information is not currently available in the public domain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to determine the characteristic vibrational modes of different bonds within the molecular structure. For this compound, the IR spectrum is characterized by the presence of hydroxyl, sulfonyl, and amine functional groups. While a complete experimental spectrum for this specific compound is not publicly available, the expected absorption bands can be inferred from its structural components and data from closely related analogs such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217). researchgate.net

Identification of Key Functional Groups (hydroxyl, sulfonyl, amine)

The key functional groups in this compound each produce distinct signals in the IR spectrum.

Hydroxyl Group (O-H): The hydroxyl group is expected to exhibit a strong, broad absorption band in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. In the case of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a related compound, a broad peak is observed around 3500 cm⁻¹, which is characteristic of the O-H stretching vibration. researchgate.net

Sulfonyl Group (S=O): The sulfonyl group is characterized by two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric S=O stretching vibration typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch is found in the 1160-1120 cm⁻¹ range. For the analog [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a strong band is noted at 1350 cm⁻¹, corresponding to the S=O asymmetric stretch. researchgate.net

Amine Group (N-H): As this compound is a secondary amine within a piperidine ring, a weak to medium absorption band corresponding to the N-H stretch is expected in the region of 3350-3310 cm⁻¹. Additionally, C-N stretching vibrations are anticipated to appear in the 1250-1020 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3600-3200 (broad) |

| Sulfonyl | S=O Asymmetric Stretch | 1350-1300 |

| Sulfonyl | S=O Symmetric Stretch | 1160-1120 |

| Amine | N-H Stretch | 3350-3310 |

| Alkyl | C-H Stretch | 2950-2850 |

X-ray Crystallography

Elucidation of Solid-State Molecular Structure and Conformation

The crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveals that the piperidine ring adopts a stable chair conformation. researchgate.net This is the most energetically favorable conformation for six-membered rings, minimizing steric strain. It is highly probable that the piperidine ring in this compound also assumes a chair conformation.

In this conformation, the substituents on the ring can be oriented in either axial or equatorial positions. For the related compound, the geometry around the sulfur atom is a classic tetrahedron. researchgate.net The arrangement of the methylsulfonyl and methanol groups on the C4 position of the piperidine ring would be such that steric hindrance is minimized.

The table below presents the crystallographic data for the analogous compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol. researchgate.net

| Crystal Parameter | [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2490(13) |

| b (Å) | 11.4710(9) |

| c (Å) | 20.997(3) |

| β (°) | 116.344(3) |

| Volume (ų) | 2212.2(5) |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks)

The solid-state packing of molecules is significantly influenced by intermolecular forces, particularly hydrogen bonding. In the crystal lattice of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, both intermolecular and intramolecular hydrogen bonds of the type O-H···O and C-H···O are observed. researchgate.net

Computational Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost with high accuracy. It is particularly well-suited for investigating the properties of organic molecules like 4-(Methylsulfonyl)piperidine-4-methanol by approximating the many-body electronic structure problem.

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. For a flexible molecule like this compound, this process is crucial for identifying its preferred conformation.

The piperidine (B6355638) ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, the presence of substituents at the C4 position—a methylsulfonyl group (-SO2CH3) and a methanol (B129727) group (-CH2OH)—leads to several possible low-energy conformers. The key distinction between these conformers is the axial or equatorial orientation of the two substituent groups. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the geometry of each possible conformer and calculate their relative energies. researchgate.netnih.gov

Studies on similarly substituted piperidines show that the lowest energy conformation typically places the larger substituent in the equatorial position to minimize steric hindrance. nih.gov In this case, both the methylsulfonyl and methanol groups are bulky. Computational analysis would determine the subtle interplay of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the sulfonyl oxygen atoms, which could stabilize an otherwise less favored conformation. The results of such an analysis would typically be presented in a table comparing the relative stabilities.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data that would be generated from DFT calculations.

| Conformer | -SO2CH3 Position | -CH2OH Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| Conformer A | Equatorial | Axial | 0.00 | 75.1 |

| Conformer B | Axial | Equatorial | 0.85 | 20.5 |

| Conformer C | Equatorial | Equatorial (Twist) | 2.10 | 3.4 |

| Conformer D | Axial | Axial (Twist) | 3.50 | 1.0 |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). researchgate.netyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.govscientific.net For this compound, the HOMO is expected to be localized around the electron-rich nitrogen of the piperidine ring and the oxygen of the hydroxyl group. The LUMO is likely to be centered on the electron-withdrawing methylsulfonyl group. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. readthedocs.iouni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl and hydroxyl groups would exhibit strong negative potential, whereas the hydrogen atom of the hydroxyl group and the N-H proton of the piperidine ring would show positive potential. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties This table presents illustrative data from DFT calculations for the lowest energy conformer.

| Parameter | Energy (eV) | Localization |

|---|---|---|

| HOMO Energy | -6.85 | N (piperidine), O (hydroxyl) |

| LUMO Energy | -0.95 | S and O atoms (sulfonyl group) |

| HOMO-LUMO Gap (ΔE) | 5.90 | N/A |

Vibrational Frequency Analysis for Spectroscopic Correlation

Vibrational frequency analysis, performed computationally after geometry optimization, serves two main purposes. First, it confirms that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. Second, it predicts the molecule's infrared (IR) and Raman spectra, which can be correlated with experimental data to confirm the structure. mdpi.com

Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. For this compound, characteristic frequencies would include O-H and N-H stretching in the high-frequency region (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and strong S=O symmetric and asymmetric stretching from the sulfonyl group, typically found between 1100 and 1350 cm⁻¹. cdnsciencepub.comresearchgate.netresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies This table shows representative vibrational modes and their expected frequencies from DFT calculations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | -CH2OH | ~3450 |

| N-H Stretch | Piperidine Ring | ~3380 |

| Asymmetric S=O Stretch | -SO2CH3 | ~1325 |

| Symmetric S=O Stretch | -SO2CH3 | ~1140 |

| C-O Stretch | -CH2OH | ~1050 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonding pairs and lone pairs. youtube.com This method is particularly useful for quantifying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.gov

NBO analysis calculates the second-order perturbation energy, E(2), which measures the stabilization resulting from the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. rsc.org For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (LP) into adjacent anti-bonding C-C orbitals (LP(N) → σ(C-C)) or potential intramolecular hydrogen bonding between the hydroxyl proton and a sulfonyl oxygen, which would manifest as a strong LP(O) → σ(O-H) interaction. nih.govacs.org

Table 4: Illustrative NBO Second-Order Perturbation Analysis This table provides examples of key donor-acceptor interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | σ* (C2-C3) | 3.85 | Hyperconjugation |

| LP (O-sulfonyl) | σ* (S-C) | 2.10 | Hyperconjugation |

| LP (O-hydroxyl) | σ* (N1-H) | 0.95 | Weak Intramolecular H-bond |

| σ (C-H) | σ* (C-S) | 1.50 | Hyperconjugation |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions over time. This approach is essential for understanding how a molecule behaves in a realistic environment, such as in solution. researchgate.net

Conformational Landscapes and Dynamics in Solution

MD simulations model the molecule and its surrounding solvent (e.g., water) using a classical force field. The simulation evolves the system over time by solving Newton's equations of motion for every atom, generating a trajectory that reveals the molecule's dynamic behavior. acs.orgnih.gov

For this compound, an MD simulation in an aqueous solution would explore its conformational landscape. nitech.ac.jp This would show not only the relative stabilities of different chair and twist-boat conformations but also the energy barriers and timescales for interconversion between them. rsc.org Furthermore, the simulation would provide detailed information on the hydration shell around the molecule, showing how water molecules interact with the polar hydroxyl, sulfonyl, and amine groups through hydrogen bonding. researchgate.netresearchgate.net This analysis is critical for understanding the molecule's solubility and how its conformation might change in different solvent environments.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational studies, particularly those employing quantum-chemical calculations, can model these interactions to predict conformational preferences and changes in electronic properties. For piperidine derivatives, the choice of solvent can affect the equilibrium between different chair and boat conformations of the six-membered ring, as well as the orientation of its substituents.

In the case of this compound, the piperidine ring is expected to adopt a chair conformation as its most stable form. The methylsulfonyl and methanol groups at the C4 position can exist in either axial or equatorial orientations. The relative stability of these conformers is dictated by a balance of steric and electronic effects, which are modulated by the solvent.

In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group of the methanol substituent and the oxygen atoms of the sulfonyl group might play a role in stabilizing certain conformations. In polar protic solvents like water or methanol, intermolecular hydrogen bonding with solvent molecules would likely dominate, influencing the orientation of the hydroxymethyl group. Furthermore, the polarity of the solvent will interact with the dipole moment of the molecule, which is significantly influenced by the polar methylsulfonyl group.

Computational models, such as those based on Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G**), can be used to calculate the energies of different conformers in various solvents. Solvation models, like the Polarizable Continuum Model (PCM), are often employed to simulate the bulk solvent environment.

| Solvent | Dielectric Constant | Predicted Dominant Conformer | Key Intermolecular Interactions |

|---|---|---|---|

| Gas Phase | 1 | Chair (Equatorial Substituents) | Intramolecular H-bonding |

| Dichloromethane | 8.93 | Chair (Equatorial Substituents) | Weak dipole-dipole |

| Methanol | 32.7 | Chair (Equatorial Substituents) | Intermolecular H-bonding (Solute-Solvent) |

| Water | 80.1 | Chair (Equatorial Substituents) | Strong intermolecular H-bonding (Solute-Solvent) |

Prediction of Chemical Reactivity and Reaction Mechanisms

While specific experimental reactivity data for this compound is scarce, computational chemistry offers methods to predict its reactivity. DFT calculations are commonly used to determine electronic properties that govern how a molecule will interact with other reagents. nih.gov Frontier Molecular Orbital (FMO) theory is a key concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For piperidine derivatives containing sulfonyl groups, computational studies can calculate these FMO energies and other global reactivity descriptors. nih.gov These descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. For instance, the nitrogen atom of the piperidine ring is a potential nucleophilic site, while the carbon atoms adjacent to the electron-withdrawing methylsulfonyl group could be susceptible to nucleophilic attack under certain conditions.

| Parameter | Definition | Predicted Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilicity (electron-donating ability) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity (electron-accepting ability) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity |

| Chemical Hardness | Resistance to change in electron distribution | A larger value suggests higher stability |

| Electrophilicity Index | Measure of the ability to accept electrons | Identifies potential electrophilic sites |

Transition State Characterization

To understand the mechanism of a chemical reaction, it is crucial to characterize the transition state (TS), which is the highest energy point along the reaction coordinate. Computational chemistry allows for the locating and characterization of these transient structures. For reactions involving this compound, such as N-alkylation or reactions at the methanol moiety, DFT calculations can be employed to model the reaction pathway from reactants to products.

The process involves identifying the geometry of the transition state and confirming it by frequency analysis, where a genuine TS structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Computational studies on reactions involving piperidines, for example, in nucleophilic aromatic substitution reactions, have successfully characterized the transition states, revealing the influence of substituents on the stability of the TS and thus on the reaction rate. researchgate.net For this compound, the electron-withdrawing nature of the methylsulfonyl group would be expected to influence the energetics of reactions involving the piperidine nitrogen.

Energetic Profiles of Key Transformations

For a potential transformation of this compound, such as its reaction with an electrophile, computational methods can provide a detailed energetic profile. This would allow for a comparison of different possible reaction pathways and an understanding of the factors that control the reaction's feasibility and outcome. For example, the activation energies for reactions at the piperidine nitrogen versus the hydroxyl group could be compared to predict the selectivity of a given reaction.

| Transformation | Hypothetical Reactant | Predicted Activation Energy (Ea) | Predicted Reaction Energy (ΔErxn) |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | Moderate | Exothermic |

| O-Alkylation | Methyl Iodide | High | Slightly Exothermic |

| Esterification | Acetic Anhydride (B1165640) | Moderate | Exothermic |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Incorporation into Diverse Molecular Architectures

The unique substitution pattern of 4-(Methylsulfonyl)piperidine-4-methanol, featuring both a nucleophilic hydroxyl group and an electron-withdrawing sulfonyl group at a quaternary center, makes it a valuable precursor for a variety of complex chemical structures. These functional groups offer orthogonal reactivity, enabling stepwise and controlled modifications.

Synthesis of Spirocyclic Systems

Spirocyclic systems, which contain two rings sharing a single atom, have gained considerable attention in drug discovery due to their three-dimensional nature, which can lead to improved pharmacological properties. rsc.org The 4-position of the piperidine (B6355638) ring is a common attachment point for the construction of spirocycles. nih.gov While direct examples utilizing this compound are not extensively documented, the general strategies for synthesizing spiropiperidines from 4-substituted piperidines are well-established and applicable. rsc.org

One common approach involves the conversion of a 4-piperidone (B1582916) into a spirocycle. nih.gov In the context of the title compound, the hydroxyl group could be oxidized to a ketone, and the resulting N-protected-4-oxo-4-(methylsulfonyl)piperidine could then undergo various cyclization reactions. For instance, reaction with a bifunctional nucleophile could lead to the formation of a new heterocyclic ring spiro-fused at the 4-position. The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] from 4-substituted piperidines illustrates this principle, where the piperidine moiety serves as the foundation for the spirocyclic system. acs.org

Another strategy involves the intramolecular cyclization of a precursor containing the piperidine ring. The synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems has been demonstrated through methods like nitrile lithiation/alkylation and 1,4-addition reactions with nitroalkanes followed by reduction and cyclization. acs.org A derivative of this compound could be elaborated with an appropriate tether to facilitate such intramolecular ring-closing reactions.

Below is a table illustrating general synthetic strategies for spiropiperidines that could be adapted for derivatives of this compound.

| Strategy | Description | Potential Application | Reference |

| Intramolecular Cyclization | Cyclization of a piperidine derivative bearing a tethered reactive group. | The hydroxyl group of the title compound could be used to introduce a side chain for subsequent cyclization. | acs.org |

| Intermolecular Condensation | Reaction of a 4-piperidone derivative with a binucleophile. | Oxidation of the title compound to the corresponding ketone would provide a suitable precursor. | nih.gov |

| 1,3-Dipolar Cycloaddition | Reaction of a piperidine-derived dipole with a dipolarophile. | The piperidine ring can be incorporated into a variety of dipoles for cycloaddition reactions. | nih.gov |

Construction of Fused and Bridged Ring Systems

Fused and bridged ring systems containing the piperidine scaffold are present in many natural products and pharmacologically active molecules. nih.gov The construction of these systems often relies on intramolecular reactions that form new rings across the piperidine core. The functional groups on this compound provide anchor points for building these complex architectures.

For the synthesis of fused systems, the hydroxyl group could be transformed into a leaving group, followed by an intramolecular nucleophilic attack from a substituent on the piperidine nitrogen or an adjacent carbon. Alternatively, the hydroxyl group could be used to introduce a side chain that can participate in a ring-closing metathesis or a Diels-Alder reaction to form a fused ring.

Bridged systems are often synthesized via intramolecular cyclization reactions where a new bond is formed between non-adjacent atoms of a pre-existing ring. nih.gov A derivative of this compound could be functionalized on the nitrogen and another position to create a tether that, upon cyclization, would form a bridged system. For example, the synthesis of bridged piperidine analogues has been achieved through systematic modifications involving the introduction of one- or two-carbon bridges for conformational control. nih.gov

Use in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient for generating molecular diversity. nih.gov Piperidine derivatives are frequently used as one of the components in MCRs to build complex heterocyclic systems. taylorfrancis.com

The secondary amine of the piperidine ring in this compound can participate in various MCRs. For instance, in the Ugi four-component reaction, a primary amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid react to form an α-acylamino carboxamide. rug.nl By using the piperidine as the amine component, a diverse range of products can be synthesized. rug.nl The hydroxyl and sulfonyl groups would likely be tolerated under many MCR conditions, providing handles for further functionalization of the resulting products.

The Petasis reaction, another important MCR, involves the reaction of an amine, a carbonyl compound, and a boronic acid to form a substituted amine. nih.gov The piperidine nitrogen of the title compound could serve as the amine component in this reaction, leading to the formation of highly substituted piperidine derivatives.

Application in Library Synthesis for Chemical Research

The systematic synthesis of compound libraries is a cornerstone of modern drug discovery, allowing for the rapid exploration of structure-activity relationships. nih.gov The piperidine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive molecules, making it an attractive core for library design. nih.govthieme-connect.com

Design and Synthesis of Compound Libraries

The design of a compound library often starts with a central scaffold that can be decorated with various substituents. This compound is an excellent candidate for such a scaffold. The secondary amine, the hydroxyl group, and potentially the sulfonyl group (via its influence on adjacent positions) offer multiple points for diversification.

A common strategy in library synthesis is parallel synthesis, where multiple reactions are carried out simultaneously. nih.gov The title compound can be used in a parallel synthesis workflow. For example, the piperidine nitrogen can be acylated, alkylated, or sulfonylated with a diverse set of reagents. Subsequently, the hydroxyl group can be etherified, esterified, or replaced with other functional groups. This two-step diversification approach can quickly generate a large library of related compounds.

The following table outlines a hypothetical library design based on the this compound scaffold.

| Diversification Point | Reaction Type | Example Reagents |

| Piperidine Nitrogen | Acylation, Alkylation, Sulfonylation | Acid chlorides, Alkyl halides, Sulfonyl chlorides |

| Hydroxyl Group | Etherification, Esterification | Alkyl halides, Acid chlorides |

Strategies for Diversification and Functionalization

Beyond simple acylation and alkylation, more advanced synthetic methods can be employed to diversify libraries based on the this compound scaffold. The hydroxyl group can be oxidized to a ketone, which then opens up a wide range of carbonyl chemistry for further diversification. For example, reductive amination of the resulting ketone with a library of primary amines would introduce another point of diversity.

Late-stage functionalization is a powerful strategy to modify complex molecules and expand chemical space. acs.org Methods for the selective functionalization of piperidine rings are continually being developed. acs.org These methods could be applied to a library of compounds derived from this compound to introduce further structural variations.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally complex and diverse molecules. nih.gov A DOS strategy starting from this compound could involve a series of branching reaction pathways to generate a wide range of different molecular skeletons, including the spirocyclic, fused, and bridged systems discussed earlier.

Functionally substituted piperidines are of immense interest in the pharmaceutical field as they form the core structure of numerous bioactive molecules and natural products. nih.gov The utility of this compound as a synthetic building block stems from the distinct reactivity of its constituent functional groups. The piperidine nitrogen allows for N-alkylation, N-acylation, or the introduction of various protecting groups, which is a common strategy in the synthesis of piperidine-containing pharmaceuticals. researchgate.net

The presence of both a hydroxyl and a methylsulfonyl group at the 4-position of the piperidine ring offers a unique combination of properties. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. More importantly, it can be converted into a good leaving group, for instance, by tosylation or mesylation, facilitating nucleophilic substitution reactions. A similar strategy has been employed in the synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a key intermediate for the drug Vandetanib, where the hydroxyl group of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is sulfonated to enable subsequent substitution. atlantis-press.com

The methylsulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule and provide a site for further chemical modification. Piperidine derivatives containing sulfonyl groups have been explored for their potential as therapeutic agents. ontosight.ai While direct synthetic applications of this compound are not extensively documented in publicly available literature, its N-Boc protected form, tert-butyl 4-(hydroxymethyl)-4-(methylsulfonyl)piperidine-1-carboxylate, is commercially available, indicating its role as a ready-to-use intermediate in multi-step synthetic sequences. The Boc (tert-butyloxycarbonyl) group is a common protecting group for the piperidine nitrogen, allowing for selective reactions at other sites of the molecule. sigmaaldrich.com

The general importance of piperidine derivatives as building blocks for new pharmaceuticals is well-established, with applications in treating a wide range of conditions. nih.gov The incorporation of the this compound scaffold into larger molecules can impart desirable physicochemical properties, such as improved solubility and metabolic stability, which are critical in drug design.

Precursor to Advanced Organic Reagents

While specific examples of advanced organic reagents derived directly from this compound are not prevalent in the literature, its structure suggests a strong potential for such applications. The hydroxyl group can be readily converted into a leaving group, such as a mesylate or tosylate, as seen in the synthesis of [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate. sigmaaldrich.com This transformation would yield a highly reactive electrophilic intermediate, capable of undergoing a variety of nucleophilic substitution reactions. Such reagents could be employed in the synthesis of complex molecules where the introduction of the 4-(methylsulfonyl)piperidinemethyl moiety is desired.

Furthermore, the piperidine nitrogen can be utilized to tether the molecule to a solid support, creating a functionalized resin for applications in solid-phase synthesis. This approach is valuable for the efficient production of compound libraries for high-throughput screening in drug discovery. The bifunctional nature of this compound, with its nucleophilic nitrogen (once deprotected) and the potential for an electrophilic center at the hydroxymethyl group, makes it an attractive candidate for the development of bifunctional linkers or scaffolds.

Role in Material Science and Polymer Chemistry Precursors (if applicable)

The application of this compound in material science and polymer chemistry is a developing area with potential for future exploration. Piperidine-containing polymers have been investigated for various applications, including as kinetic hydrate (B1144303) inhibitors and in the formation of bioactive films for drug delivery. nih.govacs.org For instance, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared and have shown promise for their antimicrobial properties and potential use in controlled-release drug delivery systems. nih.gov

Piperidinium-functionalized polymers are also being explored for use in alkaline anion exchange membranes (AAEMs) for fuel cells. rsc.org The quaternization of the piperidine nitrogen in a polymer chain can introduce ionic conductivity. While direct use of this compound in this context has not been reported, it is conceivable that it could be incorporated into polymer backbones. The hydroxyl group offers a potential site for polymerization, for example, through the formation of polyester (B1180765) or polyurethane linkages. The polar methylsulfonyl group could influence the properties of the resulting polymer, such as its solubility, thermal stability, and interactions with other molecules. However, further research is needed to fully realize the potential of this compound as a precursor in material science and polymer chemistry.

Analytical Method Development for Research and Process Control

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are central to the analytical strategy for 4-(Methylsulfonyl)piperidine-4-methanol, providing the necessary resolution to separate the target compound from starting materials, intermediates, and by-products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound. However, the development of a suitable HPLC method is met with the challenge that the compound lacks a significant ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors problematic.

To address this, a reversed-phase HPLC method coupled with a universal detector, such as a Charged Aerosol Detector (CAD), is often employed. An analogous method has been developed for the related compound 4-methanesulfonyl-piperidine (MSP), which also lacks a UV chromophore. researchgate.net In such a method, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve the retention of the polar analyte on a non-polar stationary phase like a C18 column. researchgate.net

A typical HPLC method for a similar piperidine (B6355638) compound without a UV chromophore is detailed in the table below. researchgate.net

| Parameter | Condition |

| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | 0.1% Heptafluorobutyric acid in water-acetonitrile (90:10, v/v) |

| Flow Rate | 1 mL/min |

| Column Temperature | 40°C |

| Detector | Charged Aerosol Detection (CAD) with Nitrogen operating gas pressure at 35 psi |

| Injection Volume | 10 µL |

This method would require validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose in quality control. researchgate.net

For compounds like other piperidine derivatives, pre-column derivatization can be utilized to introduce a chromophore, allowing for UV detection. researchgate.netnih.govresearcher.life A derivatizing agent such as 4-toluenesulfonyl chloride can be reacted with the piperidine nitrogen to form a derivative that is readily detectable by a UV detector. researchgate.netnih.govresearcher.life

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. Due to its relatively high boiling point and polarity, direct analysis of this compound by GC can be challenging. However, derivatization to create more volatile and less polar derivatives can make GC a viable technique. For instance, the hydroxyl group could be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

While specific GC methods for this compound are not extensively documented in the public domain, the principles of GC method development would involve:

Column Selection : A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, would likely be a good starting point.

Inlet Temperature : The inlet temperature should be high enough to ensure complete vaporization of the derivatized analyte without causing thermal degradation.

Oven Temperature Program : A temperature gradient would be optimized to ensure good separation of the analyte from any impurities.

Detector : A Flame Ionization Detector (FID) would be a suitable detector due to its general sensitivity to organic compounds. For more sensitive and specific detection, a mass spectrometer (MS) could be used.

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis if chromophores present)

As previously mentioned, this compound does not possess a native chromophore that absorbs significantly in the UV-Vis region. researchgate.net This inherent property makes direct quantification by UV-Vis spectrophotometry impractical.

To utilize spectrophotometry, a derivatization reaction would be necessary to introduce a chromophoric group into the molecule. This approach, however, can be complex and may introduce additional sources of error. The reaction would need to be stoichiometric and reproducible. Given the availability of more direct and universal techniques like HPLC with CAD, the development of a spectrophotometric method would likely be a secondary consideration.

Quality Control and Impurity Profiling in Laboratory and Pilot-Scale Synthesis

A robust quality control strategy is essential to ensure the safety and efficacy of any pharmaceutical compound. For this compound, this involves the diligent monitoring of the manufacturing process to control the levels of any impurities.

Impurity profiling is the identification, and quantification of all potential impurities in the final product. These impurities can originate from various sources, including:

Starting materials

Intermediates

By-products of the synthesis

Degradation products

The HPLC method described in section 7.1.1 would be the cornerstone of impurity profiling. Its ability to separate the main compound from other structurally similar molecules is critical. The use of a mass-spectrometric detector (LC-MS) in conjunction with HPLC can aid in the structural elucidation of unknown impurities.

The quality control process in both laboratory and pilot-scale synthesis would involve:

In-process controls (IPCs) : These are checks performed at critical steps of the synthesis to ensure the reaction is proceeding as expected and to control the formation of impurities.

Final product testing : The isolated this compound would be tested for purity, identity, and the content of specified and unspecified impurities.

A comprehensive quality control program ensures that each batch of this compound is of consistent quality and meets the predefined specifications.

Future Research Directions and Perspectives for 4 Methylsulfonyl Piperidine 4 Methanol

The unique structural characteristics of 4-(methylsulfonyl)piperidine-4-methanol, which combine a hydrophilic sulfonyl group, a reactive methanol (B129727) unit, and a versatile piperidine (B6355638) scaffold, position it as a compound of significant interest for future chemical and pharmaceutical research. The exploration of its full potential, however, necessitates advancements in several key areas, from its synthesis to its application in modern, high-efficiency research platforms.

Q & A

Q. What are the recommended synthetic routes for 4-(Methylsulfonyl)piperidine-4-methanol to achieve high purity (>95%)?

- Methodological Answer : The compound can be synthesized via sulfonylation of a piperidine precursor. For example, reacting piperidine-4-methanol with methylsulfonyl chloride in the presence of a base like triethylamine (to scavenge HCl) under anhydrous conditions. Purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water . In analogous syntheses, refluxing in methanol/water mixtures with sodium acetate has been used to optimize yields (e.g., 70–85% purity) . Post-synthesis, HPLC (C18 column, methanol/water mobile phase) is recommended for purity validation .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylsulfonyl group at C4, methanol group at C4-piperidine). Key signals: δ ~3.5–4.0 ppm (piperidine CH₂O), δ ~2.8–3.2 ppm (SO₂CH₃) .

- FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (O-H stretching) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z ~220–250) and fragmentation patterns .

- X-ray Crystallography : For resolving stereochemistry and solid-state conformation, if single crystals are obtainable via slow evaporation from DCM/hexane .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with moisture due to potential hygroscopicity .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent sulfonic acid formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Methanol/water mixtures (1:1) with sodium acetate buffer (pH 4.6) improve nucleophilic substitution efficiency .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions during sulfonylation. Microwave-assisted synthesis (50–100°C, 30 min) can accelerate reactions .

- In-line Monitoring : Employ HPLC or GC-MS to track reaction progress and adjust stoichiometry in real time .

Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs by replacing the methylsulfonyl group with sulfonamides or thiomethyl groups. Assess bioactivity (e.g., antimicrobial assays) to correlate substituent effects .

- Computational SAR : Use molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., enzymes in microbial pathways). Pair with MD simulations (GROMACS) to validate stability of ligand-receptor complexes .

- Pharmacophore Modeling : Identify critical moieties (e.g., sulfonyl oxygen as H-bond acceptor) using Schrödinger’s Phase .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (Gaussian 16) to identify nucleophilic/electrophilic sites for metabolite prediction .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~1.5, moderate blood-brain barrier penetration) .

- CYP450 Metabolism Simulation : Use StarDrop’s DEREK module to predict hepatic metabolism pathways and potential toxic intermediates .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Meta-analysis : Compile data from peer-reviewed studies (avoiding non-validated sources) and apply statistical tools (e.g., ANOVA) to identify outliers. Check for batch-to-batch variability in compound purity .

- Experimental Replication : Reproduce assays (e.g., MIC testing for antimicrobial activity) under standardized conditions (CLSI guidelines) .

- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based ATP assays vs. colony counting) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.